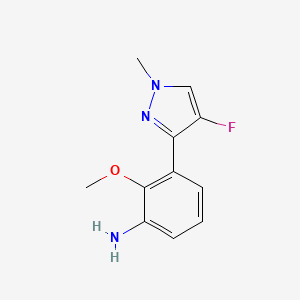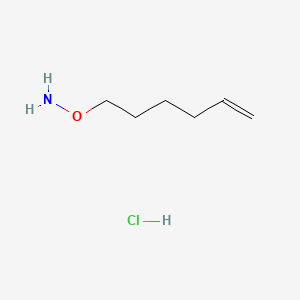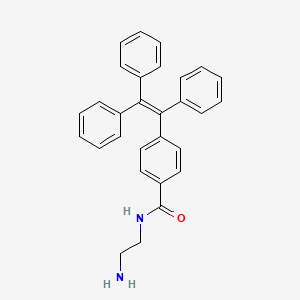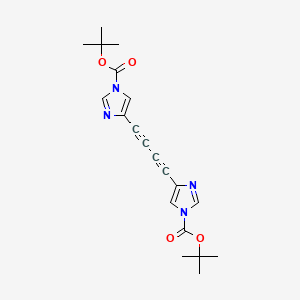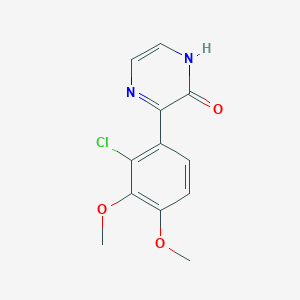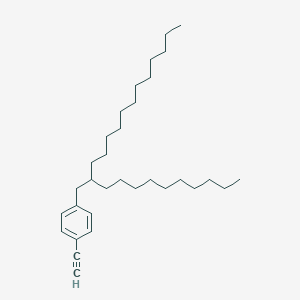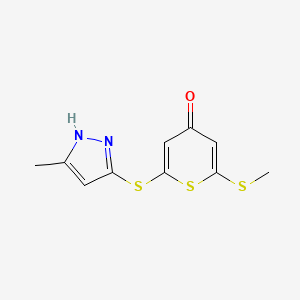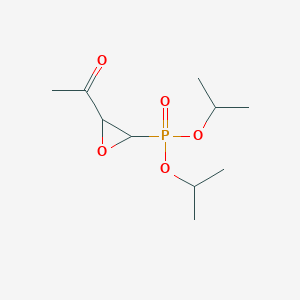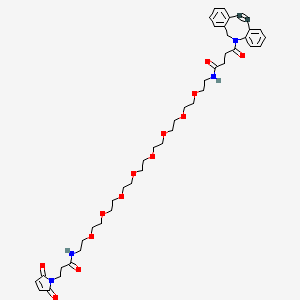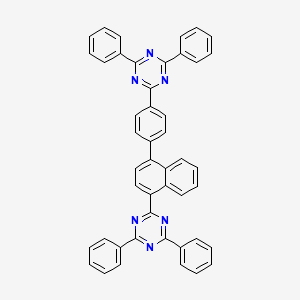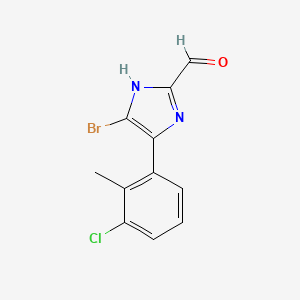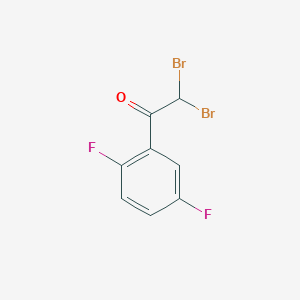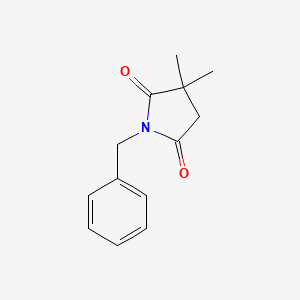![molecular formula C12H9ClFNO2S B13711721 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of two benzene rings connected by a single bond, with chlorine and fluorine substituents on the rings, and a sulfonamide group attached to one of the benzene rings. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds between two aromatic rings. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents such as dioxane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes selecting appropriate catalysts, bases, and solvents, as well as controlling reaction temperature and time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents on the benzene rings can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and activate it for coupling.
Solvents: Dioxane, toluene, or other organic solvents that provide a suitable medium for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Another biphenyl derivative with similar substituents but different functional groups.
3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Eigenschaften
Molekularformel |
C12H9ClFNO2S |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-chloro-4-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-7-9(4-5-12(11)18(15,16)17)8-2-1-3-10(14)6-8/h1-7H,(H2,15,16,17) |
InChI-Schlüssel |
KQRPYERTJXKYAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



